molecular formula C11H8Br2N2O B1437783 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine CAS No. 1017789-01-3

5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine

Cat. No.: B1437783
CAS No.: 1017789-01-3
M. Wt: 344 g/mol
InChI Key: BNYGLIORSSWISH-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine is an organic compound with the molecular formula C11H8Br2N2O It is characterized by the presence of bromine atoms attached to both the pyrimidine and phenoxy rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine typically involves the reaction of 2-bromo-4-methylphenol with 5-bromopyrimidine under specific conditions. The process generally includes:

    Step 1: Halogenation of 4-methylphenol to form 2-bromo-4-methylphenol.

    Step 2: Coupling of 2-bromo-4-methylphenol with 5-bromopyrimidine using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Step 3: Purification of the product through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions, optimized for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents such as ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Formation of azido or thiol-substituted derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydropyrimidine derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.

Industry:

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

    Agriculture: Investigated for its potential use in the development of agrochemicals.

Comparison with Similar Compounds

  • 5-Bromo-2-(4-bromophenyl)pyrimidine
  • 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine
  • 5-Bromo-2-(bromomethyl)pyrimidine

Comparison:

  • Structural Differences: The position and type of substituents on the phenoxy and pyrimidine rings vary among these compounds.
  • Chemical Properties: Differences in reactivity and stability due to the nature and position of substituents.
  • Applications: Each compound may have unique applications based on its specific chemical properties. For example, 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine may be more suitable for certain catalytic processes due to its specific electronic configuration.

Properties

IUPAC Name

5-bromo-2-(2-bromo-4-methylphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O/c1-7-2-3-10(9(13)4-7)16-11-14-5-8(12)6-15-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYGLIORSSWISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650602
Record name 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-01-3
Record name 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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